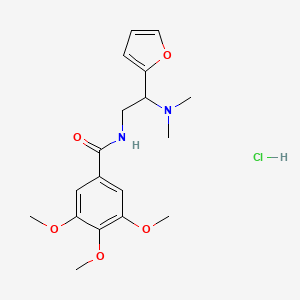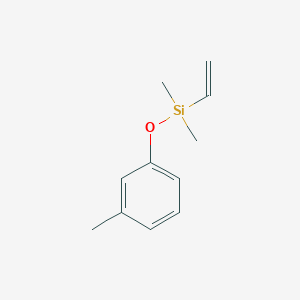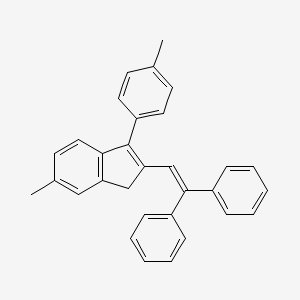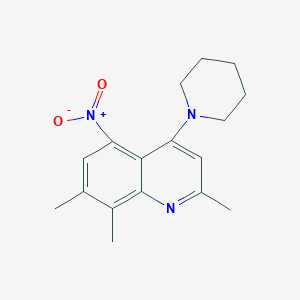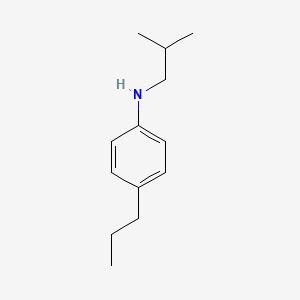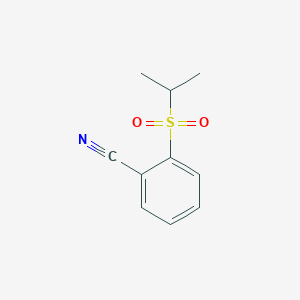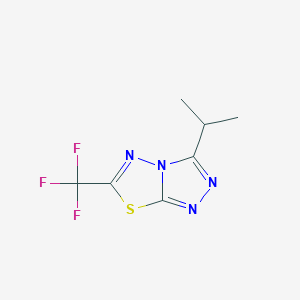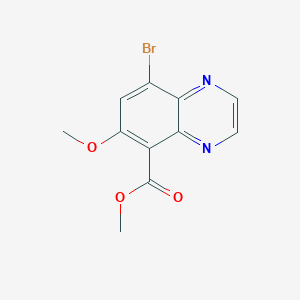
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups in this compound potentially enhances its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate typically involves the bromination of a quinoxaline precursor followed by esterification. One common method includes the reaction of 6-methoxyquinoxaline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 8th position. The resulting bromo derivative is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the quinoxaline ring.
Reduction Products: Reduced derivatives of the quinoxaline ring.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets in biological systems. The bromine and methoxy groups enhance its binding affinity to these targets, potentially leading to the inhibition of key enzymes or receptors. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-6-chloroquinoxaline: Similar structure but with a chlorine atom instead of a methoxy group.
6-Methoxyquinoxaline: Lacks the bromine atom.
8-Bromoquinoxaline: Lacks the methoxy group.
Uniqueness
Methyl 8-bromo-6-(methyloxy)-5-quinoxalinecarboxylate is unique due to the presence of both bromine and methoxy groups, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
methyl 8-bromo-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-16-7-5-6(12)9-10(14-4-3-13-9)8(7)11(15)17-2/h3-5H,1-2H3 |
InChI Key |
UQPSQIFSIULQTR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=NC=CN=C2C(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


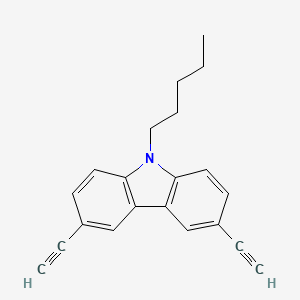
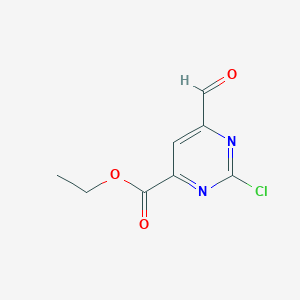
![1-Iodo-2-[2-(2-methoxyphenyl)ethenyl]benzene](/img/structure/B12637393.png)
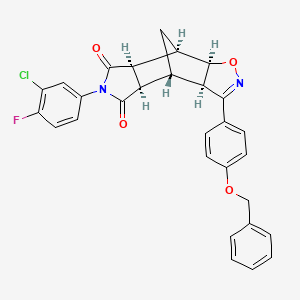
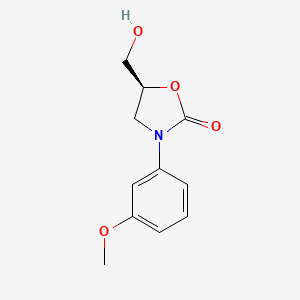
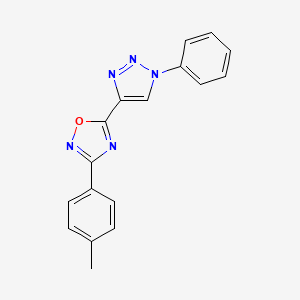
![4-{1-Amino-2-[(octane-1-sulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12637441.png)
